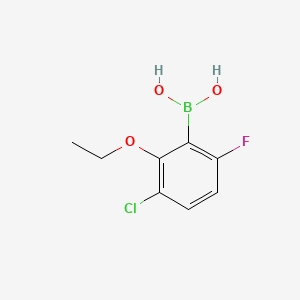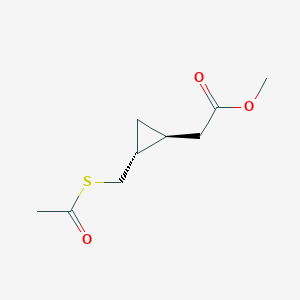
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is an organic compound that features a cyclopropyl ring substituted with an acetylthio group and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One possible route could involve the reaction of a cyclopropyl carboxylic acid derivative with an acetylthio reagent under suitable conditions to introduce the acetylthio group. The final step would involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The acetylthio group could play a role in binding interactions or redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyclopropylacetate: Lacks the acetylthio group.
Methyl 2-((acetylthio)methyl)acetate: Lacks the cyclopropyl ring.
Cyclopropylmethyl acetate: Different ester and thio group positioning.
Uniqueness
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is unique due to the combination of a cyclopropyl ring and an acetylthio group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14O3S |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
methyl 2-[(1S,2R)-2-(acetylsulfanylmethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O3S/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
SIDWYIUGKJXZQA-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)SC[C@@H]1C[C@H]1CC(=O)OC |
SMILES canónico |
CC(=O)SCC1CC1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
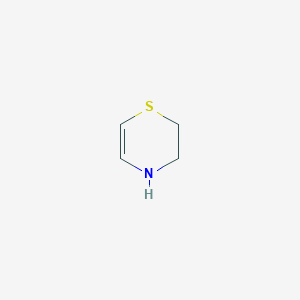
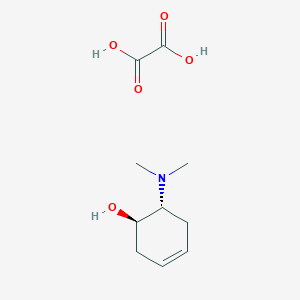
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
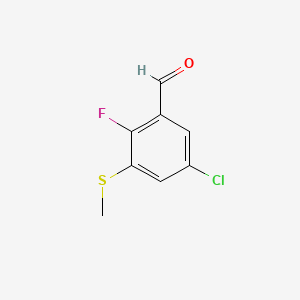
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
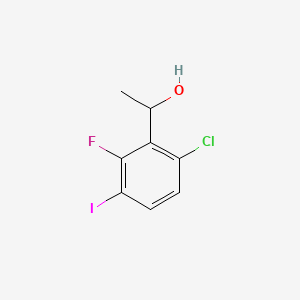
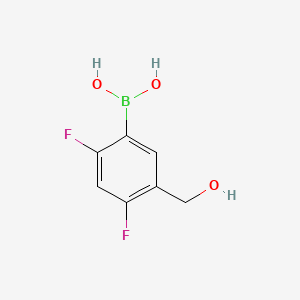


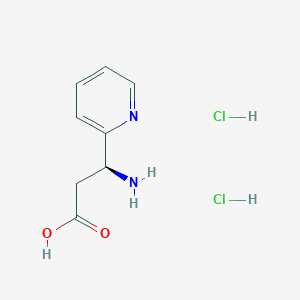
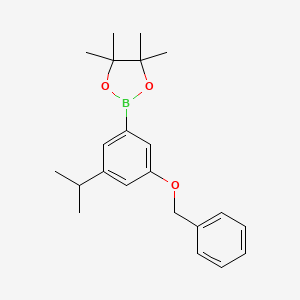
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
